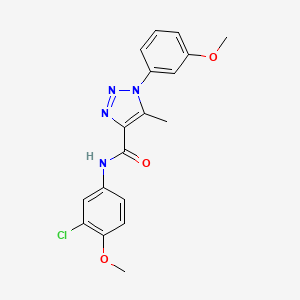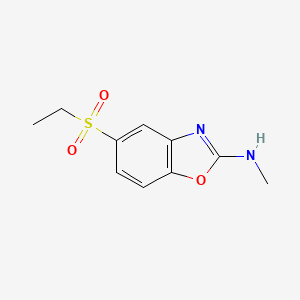![molecular formula C11H23N3O3S B4442172 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4442172.png)
1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(Dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide (known as A-836,339) is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound was first synthesized in 2009 by Abbott Laboratories as a potent and selective cannabinoid receptor type 1 (CB1) antagonist. Since then, A-836,339 has been widely used in scientific research to investigate the physiological and biochemical effects of CB1 receptor antagonism.
Wirkmechanismus
The mechanism of action of A-836,339 is based on its ability to bind to 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptors and block their activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptors are coupled to G-proteins, which mediate a variety of intracellular signaling pathways. By blocking 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor activation, A-836,339 can modulate these signaling pathways and alter cellular responses.
Biochemical and Physiological Effects
A-836,339 has been shown to have a variety of biochemical and physiological effects in preclinical studies. For example, A-836,339 has been shown to reduce food intake and body weight in obese rodents, suggesting that 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor blockade may have therapeutic potential for obesity and related metabolic disorders. A-836,339 has also been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory bowel disease, suggesting that 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor blockade may have therapeutic potential for chronic pain and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using A-836,339 in lab experiments is its potency and selectivity for 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptors. This allows researchers to selectively block 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor activation without affecting other receptors or signaling pathways. However, one limitation of using A-836,339 is its relatively short half-life in vivo, which may require frequent dosing or continuous infusion to maintain effective 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor blockade.
Zukünftige Richtungen
There are several future directions for research on A-836,339 and 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor blockade. One area of interest is the development of novel 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor antagonists with improved pharmacokinetic properties and reduced adverse effects. Another area of interest is the investigation of the role of 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptors in the regulation of mood and behavior, and the potential therapeutic applications of 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor blockade for psychiatric disorders such as depression and anxiety. Overall, A-836,339 is a valuable tool for investigating the physiological and biochemical effects of 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor blockade and has the potential to lead to the development of novel therapies for a variety of diseases and disorders.
Wissenschaftliche Forschungsanwendungen
A-836,339 has been extensively used in scientific research to investigate the role of 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptors in various physiological and pathological processes. 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptors are widely expressed in the central nervous system and are involved in the regulation of appetite, mood, pain, and memory. A-836,339 has been shown to be a potent and selective antagonist of 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptors, which makes it a valuable tool for studying the physiological and pharmacological effects of 1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide receptor blockade.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-9(2)12-11(15)10-5-7-14(8-6-10)18(16,17)13(3)4/h9-10H,5-8H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNMVTWOAIGIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4442090.png)
![N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)


![N-(4-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442115.png)


![3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4442150.png)
![N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442154.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4442155.png)

![2-(methylthio)-5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4442161.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4442166.png)
![N,N,3-trimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442182.png)